molecular formula C13H7ClFN5O3 B11472995 1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole

1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B11472995
M. Wt: 335.68 g/mol
InChI Key: QQEJKIZVDOKMPI-UHFFFAOYSA-N
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Description

1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-fluorophenol with 3-nitrophthalonitrile in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under nitrogen atmosphere . This reaction forms the intermediate 3-(3-chloro-4-fluorophenoxy)-5-nitrophthalonitrile, which is then subjected to further reactions to introduce the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro and halogen groups can also contribute to the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity

Properties

Molecular Formula

C13H7ClFN5O3

Molecular Weight

335.68 g/mol

IUPAC Name

1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]tetrazole

InChI

InChI=1S/C13H7ClFN5O3/c14-12-6-10(1-2-13(12)15)23-11-4-8(19-7-16-17-18-19)3-9(5-11)20(21)22/h1-7H

InChI Key

QQEJKIZVDOKMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)Cl)F

Origin of Product

United States

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